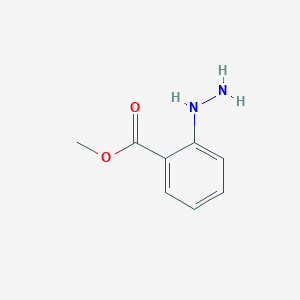

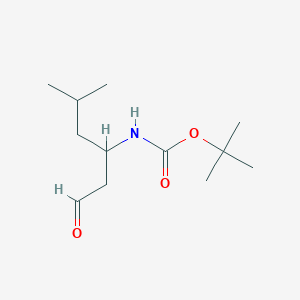

![molecular formula C14H13NO3 B3098452 [Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid CAS No. 133604-69-0](/img/structure/B3098452.png)

[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid

説明

Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid (MNA) is a compound that has been studied for its potential applications in the fields of medicine and biochemistry. MNA is an organic compound derived from naphthalene, which is a type of hydrocarbon found in coal tar and petroleum. MNA is an important intermediate in the synthesis of many compounds, and has been used as a building block for the production of pharmaceuticals and other compounds. MNA has been studied for its potential use in the treatment of certain diseases, and its ability to act as an inhibitor or activator of various biochemical processes.

科学的研究の応用

Physiochemical Properties and Plant Growth

Naphthalene acetic acid (NAA), closely related to the chemical structure of interest, plays a significant role in the physiological processes of plants. It is known for encouraging cell division and enlargement, influencing plant and fruit properties positively. Application of NAA can increase fruit growth rate, resulting in bigger fruit sizes at harvest without reducing yield, thus enhancing fruit quality. However, it is toxic to plants at high concentrations, causing growth issues and metabolic reactions to slow down. This dual role of NAA highlights its importance in agricultural research and applications, particularly in optimizing fruit production and quality (J. Singh, A. Mirza, Sukhdip Singh, 2017).

Naphthalene's Environmental Impact and Removal Techniques

The environmental impacts of naphthalene, a fundamental component in the production of chemicals such as phthalic anhydride and methyl anthranilate, have been extensively studied. Recent research emphasizes the importance of removing naphthalene from water systems due to its classification as a hazardous pollutant. Adsorption techniques, employing activated carbons, graphene derivatives, and other materials, have shown remarkable efficiency in eliminating naphthalene from aqueous solutions. These studies suggest potential integrated approaches for enhancing naphthalene removal, addressing both environmental protection and public health concerns (M. Alshabib, 2021).

Medicinal Applications of Naphthalene Derivatives

Naphthalimide compounds, derivatives of naphthalene, have shown extensive potential in medicinal applications due to their ability to interact with biological molecules through noncovalent bonds. Some naphthalimide derivatives have reached clinical trials as anticancer agents, and ongoing research is exploring their use in treating various diseases. These derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility and potential in biomedicine. The expanding research in naphthalimide-based medicinal chemistry demonstrates the significant therapeutic and diagnostic applications of naphthalene derivatives (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016).

特性

IUPAC Name |

2-[methyl(naphthalene-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-15(9-13(16)17)14(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXHUEVCBVDVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)

![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)

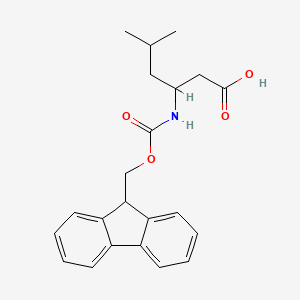

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)

![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)

![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)

![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)